[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Overview
Description
[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate typically involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and amines.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The chloromethyl group can react with various biological targets, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: A precursor to [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate.
2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl benzoate: A similar compound with a benzoate group instead of an acetate group.
2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl ether: A related compound with an ether group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
[2-(chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)15-6-8-2-3-10-9(4-8)13-11(5-12)16-10/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOZCZSXVOKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)OC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677767 | |
Record name | [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-61-2 | |
Record name | [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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